molecular formula C20H14N4O4 B14636534 2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole CAS No. 54821-03-3

2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole

Cat. No.: B14636534
CAS No.: 54821-03-3
M. Wt: 374.3 g/mol
InChI Key: RQJPMQCTRFMZIH-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole is a complex organic compound featuring a benzimidazole core substituted with nitrophenyl groups

Preparation Methods

The synthesis of 2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with 4-nitrobenzaldehyde under acidic conditions to form the benzimidazole core. This is followed by the introduction of the 4-nitrophenylmethyl group through a nucleophilic substitution reaction. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like sodium borohydride.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include sodium borohydride for reduction and nitric acid for nitration. Major products formed from these reactions include amino derivatives and nitroso compounds.

Scientific Research Applications

2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly as an anti-cancer agent.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to active sites, thereby preventing substrate binding. The nitrophenyl groups can also participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar compounds to 2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole include:

    4-Methyl-2-nitrophenyl isothiocyanate: Similar in structure but with an isothiocyanate group.

    2-Nitrophenyl-4-nitrophenylacetic acid, methyl ester: Contains nitrophenyl groups but with different functional groups.

    4-Nitrophenyl isocyanate: Shares the nitrophenyl moiety but with an isocyanate group. The uniqueness of this compound lies in its benzimidazole core, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

54821-03-3

Molecular Formula

C20H14N4O4

Molecular Weight

374.3 g/mol

IUPAC Name

2-(4-nitrophenyl)-1-[(4-nitrophenyl)methyl]benzimidazole

InChI

InChI=1S/C20H14N4O4/c25-23(26)16-9-5-14(6-10-16)13-22-19-4-2-1-3-18(19)21-20(22)15-7-11-17(12-8-15)24(27)28/h1-12H,13H2

InChI Key

RQJPMQCTRFMZIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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